molecular formula C17H10Br2N2O2S B608386 KS99 CAS No. 1344698-28-7

KS99

Cat. No.: B608386
CAS No.: 1344698-28-7
M. Wt: 466.15
InChI Key: LRFRSKDYIFHZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KS99 is a dual inhibitor of BTK and tubulin polymerization.

Properties

CAS No.

1344698-28-7

Molecular Formula

C17H10Br2N2O2S

Molecular Weight

466.15

IUPAC Name

5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)isatin

InChI

InChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2

InChI Key

LRFRSKDYIFHZQL-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=C(CSC#N)C=C2)C3=C(C=C(Br)C=C3Br)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KS-99;  KS 99;  KS99

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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